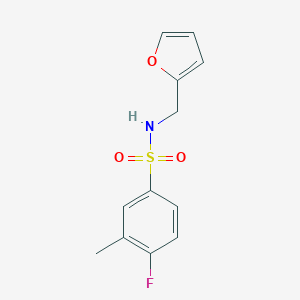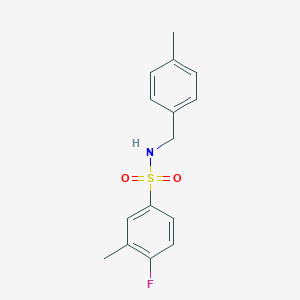![molecular formula C16H26N2O3S B275459 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. TMB-8 has been used as a research tool for investigating the mechanisms of calcium signaling, as well as for studying the role of calcium ions in various cellular processes.
Mécanisme D'action
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide acts as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which is responsible for releasing calcium from intracellular stores. 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide binds to the IP3 receptor and prevents the release of calcium, thereby inhibiting calcium signaling.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of muscle contraction, the inhibition of neurotransmitter release, and the inhibition of platelet aggregation. 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been shown to have anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit calcium release from intracellular stores. This allows researchers to study the role of calcium ions in various cellular processes without affecting other signaling pathways. However, one limitation of using 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its potential toxicity, which can vary depending on the concentration used.
Orientations Futures
There are several potential future directions for research involving 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. One area of interest is the role of 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in the regulation of calcium signaling in various disease states, including cancer and neurodegenerative disorders. Another area of interest is the development of more selective inhibitors of the IP3 receptor, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the potential toxicity of 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide and to develop safe and effective dosing strategies for its use in research.
Méthodes De Synthèse
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The resulting product is then purified through recrystallization to obtain 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in its final form.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used extensively in scientific research for its ability to inhibit calcium release from intracellular stores. This inhibition of calcium signaling has been used to study the role of calcium ions in various cellular processes, including muscle contraction and neurotransmitter release.
Propriétés
Formule moléculaire |
C16H26N2O3S |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O3S/c1-13-11-14(2)16(15(3)12-13)22(19,20)17-5-4-6-18-7-9-21-10-8-18/h11-12,17H,4-10H2,1-3H3 |
Clé InChI |
RJQIQOOKHOBASG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCOCC2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)



![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)

![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)



![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
